molecular formula C12H11FN2 B1446602 2-(2-Fluoro-5-methylphenyl)pyridin-3-amine CAS No. 1553934-34-1

2-(2-Fluoro-5-methylphenyl)pyridin-3-amine

Cat. No.: B1446602
CAS No.: 1553934-34-1
M. Wt: 202.23 g/mol
InChI Key: PWHXQTMCGAWCFP-UHFFFAOYSA-N
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Description

The compound “2-(2-Fluoro-5-methylphenyl)pyridin-3-amine” is a type of organic compound. It likely contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom .


Synthesis Analysis

Pyridine synthesis often involves reactions such as the Bohlmann-Rahtz Pyridine Synthesis and the Hantzsch Dihydropyridine Synthesis . These methods can be used to synthesize a variety of pyridine derivatives.


Molecular Structure Analysis

The molecular structure of “this compound” likely includes a pyridine ring, a fluorine atom, and a methyl group .


Chemical Reactions Analysis

Pyridine derivatives can undergo a variety of chemical reactions. For example, they can participate in cross-coupling reactions with alkyl halides .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact molecular structure. For example, its molecular weight could be determined from its molecular formula .

Scientific Research Applications

  • Catalysis and Synthesis : The compound shows potential in catalyst-free reactions, particularly in the synthesis of N-(pyridin-2-yl) derivatives. This is evident from research on catalyst-free amination of 2-fluoropyridine with amines, demonstrating the reactivity of similar compounds in producing derivatives used in various chemical industries (Abel et al., 2015).

  • Polymerization Catalysts : Derivatives of this compound have been explored in the context of ethylene polymerization. Specifically, fluorinated iminopyridine ligands, closely related in structure, have been used to produce polyethylene with unique properties, highlighting the role of such compounds in material science and polymer chemistry (Zhang et al., 2021).

  • Medicinal Chemistry Applications : There is significant interest in derivatives of this compound for medicinal research, particularly in fluorinating pyridines and diazines. This process is crucial in developing pharmaceuticals, as evidenced by research on mild methods for the fluorination of such compounds (Fier & Hartwig, 2013).

  • Biological Activity : The compound's derivatives have applications in biological fields, particularly in synthesizing pyridinamines and pyridinols. These compounds are crucial as intermediates in pharmaceutical production and as building blocks for unique polymers, as demonstrated by research involving the whole cells of Burkholderia sp. MAK1 (Stankevičiūtė et al., 2016).

  • Sensor Development : In the field of sensor technology, particularly for detecting metal ions, derivatives of 2-(2-Fluoro-5-methylphenyl)pyridin-3-amine have been utilized. The development of a metal ion-sensitive fluorescent probe exemplifies its utility in creating sensors for various applications (Qin et al., 2016).

  • Organic Synthesis : The compound and its derivatives are significant in organic synthesis, particularly in creating novel N-substituted pyridin-2(1H)-one derivatives. This demonstrates the compound's versatility in synthesizing diverse organic structures, which could be valuable in various chemical and pharmaceutical applications (Sharma et al., 2016).

  • Radiochemistry : In radiochemistry, fluorine-18 labelled derivatives of this compound, like 5- and 6-fluoro-2-pyridinamine, have been synthesized, showcasing the compound's potential in developing new radiolabelled synthons for radiopharmaceutical chemistry (Abrahim et al., 2006).

Safety and Hazards

While specific safety and hazard information for “2-(2-Fluoro-5-methylphenyl)pyridin-3-amine” is not available, similar compounds can be harmful if inhaled or if they come into contact with the skin .

Future Directions

The future directions for research on “2-(2-Fluoro-5-methylphenyl)pyridin-3-amine” and similar compounds could include further exploration of their synthesis, reactions, and potential applications .

Properties

IUPAC Name

2-(2-fluoro-5-methylphenyl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2/c1-8-4-5-10(13)9(7-8)12-11(14)3-2-6-15-12/h2-7H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWHXQTMCGAWCFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)C2=C(C=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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